molecular formula C18H18N2O B605115 AC-262536 CAS No. 870888-46-3

AC-262536

Cat. No.: B605115
CAS No.: 870888-46-3
M. Wt: 278.3 g/mol
InChI Key: ATKWLNSCJYLXPF-YIONKMFJSA-N
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Description

AC-262536 is a compound developed by Acadia Pharmaceuticals. It is classified as a selective androgen receptor modulator. This compound is known for its ability to selectively bind to androgen receptors, exhibiting partial agonist activity. This compound has been studied for its potential anabolic effects, which are beneficial for muscle growth and strength, while minimizing androgenic effects that could impact other tissues .

Mechanism of Action

Target of Action

AC-262536, also known as 4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile, is a drug developed by Acadia Pharmaceuticals . It acts as a selective androgen receptor modulator (SARM) . The primary target of this compound is the androgen receptor . Androgen receptors are nuclear transcription factors that are activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

This compound operates by selectively binding to androgen receptors, promoting anabolic activity in muscle and bone tissues . It acts as a partial agonist for the androgen receptor with a Ki of 5 nM , and no significant affinity for any other receptors tested . In other words, this compound communicates with the androgen receptors in the muscles and bones without direct contact with the other body tissues .

Biochemical Pathways

As a selective androgen receptor modulator, it is likely to influence pathways related to muscle growth and bone density, similar to the effects of anabolic steroids .

Result of Action

In animal studies, this compound produced a maximal effect of around 66% of the levator ani muscle weight increase of testosterone, but only around 27% of its maximal effect on prostate gland weight . Thus, this compound can act as a functional antagonist in prostate cells . It significantly improves anabolic parameters in these animals, especially in stimulating the growth of the levator ani and in suppressing elevated LH levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-262536 involves multiple steps, starting with the formation of the core structure, which includes a naphthalene moiety and a bicyclic octane ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

AC-262536 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AC-262536 has been explored for various scientific research applications:

Comparison with Similar Compounds

AC-262536 is compared with other selective androgen receptor modulators such as:

Uniqueness

This compound is unique due to its high selectivity for androgen receptors and its partial agonist activity, which allows it to promote muscle growth with fewer side effects compared to other compounds .

Properties

IUPAC Name

4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-11-12-5-8-18(17-4-2-1-3-16(12)17)20-13-6-7-14(20)10-15(21)9-13/h1-5,8,13-15,21H,6-7,9-10H2/t13-,14+,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKWLNSCJYLXPF-YIONKMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C3=CC=C(C4=CC=CC=C43)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336168
Record name 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870888-46-3
Record name AC-262536
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870888463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC-262536
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AC-262536
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VS41J5O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How is AC-262536 metabolized in the horse, and what are the implications for its detection?

A1: Research shows that this compound undergoes extensive metabolism in horses, primarily through phase I and phase II reactions. [] In vitro studies revealed nine phase I metabolites, with four detected in urine and three in plasma alongside the parent compound. [] Interestingly, an epimer of this compound exhibited a longer detection window in both urine and plasma, suggesting it as a more suitable target for detecting this compound administration. [] Further analysis revealed that the compound and its metabolites are primarily present as glucuronide conjugates in both urine and plasma. []

Q2: What analytical techniques are used to detect this compound and its metabolites in biological samples?

A2: Multiple analytical methods have been employed to study this compound. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) proves valuable for identifying metabolites in vitro and detecting both the parent drug and metabolites in urine and plasma. [] For analyzing hair samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized, demonstrating the incorporation of this compound in hair following oral administration. [] Additionally, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been explored for developing a multi-residue screening method for SARMs, including this compound, in blood samples from both racehorses and cattle. [] This method showcases high-throughput capabilities and cost-effectiveness for routine screening in sports and livestock. []

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